molecular formula C12H15N3 B13892895 4-(4-tert-butylphenyl)-2H-triazole

4-(4-tert-butylphenyl)-2H-triazole

Cat. No.: B13892895
M. Wt: 201.27 g/mol
InChI Key: HCPGRSAFALNYRD-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)-2H-triazole is a chemical compound of significant interest in research and development, particularly within the fields of medicinal chemistry and materials science. As a member of the triazole family—a class of five-membered heterocyclic rings containing three nitrogen atoms—this compound serves as a versatile scaffold or building block for creating more complex molecules . The tert-butylphenyl substituent can influence the compound's lipophilicity and steric bulk, which are critical parameters in optimizing a molecule's pharmacokinetic and physicochemical properties. Research Applications and Value In medicinal chemistry, triazole cores are extensively investigated due to their wide spectrum of biological activities. Researchers utilize triazole derivatives like this compound as key pharmacophores in the design of new therapeutic agents. These compounds have shown potential in areas including anticancer , antimicrobial , anti-inflammatory , antiviral , and antioxidant research. The triazole ring is valued for its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other functional groups, which can enhance drug-like properties . Beyond biomedical applications, triazole-containing molecules are also explored in materials science. Their electron-deficient nature makes them promising candidates for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and as electron-transport materials in polymer solar cells . The structural rigidity and electronic properties of the triazole ring contribute to the desired luminescent and charge-transport characteristics in these advanced materials. Handling and Storage This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment. Store sealed in a dry environment at room temperature.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2H-triazole

InChI

InChI=1S/C12H15N3/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-15-14-11/h4-8H,1-3H3,(H,13,14,15)

InChI Key

HCPGRSAFALNYRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNN=C2

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine Hydrate Cyclization of Benzoylhydrazone Precursors

Method Overview:

One of the established synthetic routes to 4-(4-tert-butylphenyl)-2H-triazole derivatives involves the reaction of a benzoylhydrazone intermediate with hydrazine hydrate, followed by functionalization with aromatic aldehydes and reduction steps.

Detailed Procedure:

  • Step 1: Synthesis of p-tert-butylbenzoate benzoylhydrazone (Compound 1) is achieved by reacting ethyl imidophenylbenzoate hydrochloride with 4-tert-butylbenzohydrazide.
  • Step 2: Compound 1 is treated with hydrazine hydrate to form 4-amino-3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole (Compound 2).
  • Step 3: Compound 2 undergoes condensation with various aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde) in acetic acid to yield 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethyleneamino)-4H-1,2,4-triazoles (Compound 3).
  • Step 4: Selective reduction of the imine group in Compound 3 with sodium borohydride (NaBH4) in methanol produces 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethylamino)-4H-1,2,4-triazoles (Compound 4).

Yields and Characterization:

  • The yields for Compounds 3 and 4 are generally good, with elemental analysis, ^1H NMR, ^13C NMR, IR, and mass spectral data confirming the structures.
  • The selective reduction was notable for targeting only the imino group without affecting the triazole ring.

Reaction Scheme Summary:

Step Reactants/Conditions Product Description Yield (%) Notes
1 Ethyl imidophenylbenzoate hydrochloride + 4-tert-butylbenzohydrazide p-tert-butylbenzoate benzoylhydrazone (1) Not specified Precursor formation
2 Compound 1 + Hydrazine hydrate 4-Amino-3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole (2) Not specified Cyclization step
3 Compound 2 + Aromatic aldehydes, Acetic acid 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethyleneamino)-4H-1,2,4-triazoles (3) Good yields Schiff base formation
4 Compound 3 + NaBH4 in Methanol 3-(4-tert-butylphenyl)-5-phenyl-4-(arylmethylamino)-4H-1,2,4-triazoles (4) Good yields Selective reduction of imine group

Source: Bekircan et al., Asian Journal of Chemistry, 2009

Alternative Synthesis via Substituted Benzoyl Chloride and Hydrazine Derivatives

Method Overview:

Another approach involves the reaction of substituted benzoyl chlorides with hydrazine derivatives, followed by cyclization and purification steps to yield triazole derivatives related to this compound.

Detailed Procedure:

  • Substituted benzoyl chloride (e.g., 4-(chloromethyl)benzoyl chloride) is added dropwise to a mixture of hydrazine derivatives and triethylamine in dichloromethane at room temperature.
  • The reaction mixture is refluxed for several hours, then quenched with ice water.
  • The organic phase is extracted, dried, and the crude product is purified by recrystallization.
  • Subsequent reactions with 3-amino-5-sulfanyl-1,2,4-triazole in ethanol with sodium hydroxide lead to the formation of triazole derivatives.
  • Purification is achieved by column chromatography or recrystallization.

Yields and Characterization:

  • Yields vary but can reach up to 78% for certain intermediates.
  • Characterization includes melting points, ^1H NMR, and mass spectrometry data confirming the structure.

Reaction Highlights:

Step Reactants/Conditions Product Description Yield (%) Notes
1 4-(Chloromethyl)benzoyl chloride + hydrazine derivative + triethylamine in DCM Intermediate benzoyl hydrazone derivatives Not specified Reflux and extraction
2 Intermediate + 3-amino-5-sulfanyl-1,2,4-triazole + NaOH in ethanol Triazole derivatives Up to 78% Purification by chromatography

Source: J-Stage Chemical and Pharmaceutical Bulletin, 2013

Modern Synthetic Approaches Using β-Carbonyl Phosphonates and Azides

Method Overview:

Recent advances describe a synthetic route to multisubstituted 1,2,3-triazoles, which can be adapted for this compound derivatives. This involves cycloaddition reactions between β-carbonyl phosphonates and organic azides.

Detailed Procedure:

  • β-Ketophosphonates bearing tert-butyl substituents are reacted with aryl azides under mild conditions.
  • The reaction proceeds via a 1,3-dipolar cycloaddition mechanism forming triazoline intermediates, which subsequently rearrange to triazoles.
  • Reaction conditions typically involve room temperature or mild heating, with bases such as cesium carbonate or potassium hydroxide facilitating enolate formation.
  • The presence of bulky tert-butyl groups can slow the reaction kinetics due to steric hindrance but still affords high yields (77–99%).

Yields and Characterization:

  • High yields (up to 99%) are reported for various substituted triazoles.
  • The method tolerates electron-donating and electron-withdrawing groups.
  • Characterization includes NMR and mass spectrometry confirming substitution patterns.

Key Reaction Parameters:

Parameter Details
Temperature Room temperature to 60 °C
Reaction Time 0.5 to 24 hours
Base Used Cs2CO3 or 5 M KOH (aqueous)
Solvent DMSO or other polar aprotic solvents
Yield Range 77–99%
Steric Effects tert-Butyl substituents slow reaction rate

Source: Journal of Organic Chemistry, 2024

Microwave-Assisted and Miscellaneous Synthetic Methods

Microwave-Assisted Synthesis:

  • Microwave heating has been employed for the condensation of tert-butyl-substituted precursors with hydrazides to form 1,2,4-triazole derivatives efficiently.
  • Example: Condensation of tert-butyl-1-cyanopiperazine carboxylate with 2-fluorobenzohydrazide in DMF at 120°C yields 3,5-disubstituted 1,2,4-triazoles with >99% yield without the need for base.

Miscellaneous Methods:

  • Spiro-type 1,2,4-triazoles have been synthesized from amidrazones and cyclic ketones using p-toluenesulfonic acid as a catalyst.
  • Multi-step syntheses involving hydrazine hydrate for ring transformations have also been reported, leading to trisubstituted triazoles with promising biological activities.

Advantages:

  • Microwave methods reduce reaction time and improve yield.
  • Catalytic methods allow for structural diversity.
  • These methods are adaptable for tert-butyl substituted triazoles.

Source: PMC Review on Triazoles, 2022

Summary Table of Preparation Methods

Method No. Synthetic Route Description Key Reagents/Conditions Yield Range Advantages References
1 Hydrazine hydrate cyclization of benzoylhydrazone + aldehyde + NaBH4 reduction Hydrazine hydrate, aromatic aldehydes, NaBH4, AcOH Good Selective reduction, well-characterized
2 Reaction of substituted benzoyl chloride with hydrazine derivatives + cyclization 4-(Chloromethyl)benzoyl chloride, hydrazine, NaOH, ethanol Up to 78% Straightforward, column chromatography purification
3 β-Carbonyl phosphonate and azide cycloaddition β-Ketophosphonates, aryl azides, Cs2CO3 or KOH, DMSO 77–99% High yield, mild conditions, versatile
4 Microwave-assisted condensation and catalytic cyclization MW heating, DMF, p-TSA catalyst >99% (MW) Rapid, high yield, catalyst diversity

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-2H-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The applications of 4-(4-tert-butylphenyl)-2H-triazole are diverse, owing to the triazole'sSeveral derivatives of triazoles exhibit a wide range of biological properties, making them useful in therapeutic applications .

Therapeutic Applications

Triazoles, due to their three nitrogen atoms, allow for structural modifications that generate potential therapeutic agents . They are a significant platform in medicinal chemistry and chemical biology, playing key roles in biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Many drugs are available on the market, and the synthesis of new triazoles continues in the search for advanced pharmacological implications .

Bioactive molecules with a 1,2,3-triazole core have antibacterial properties . For example, 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and assessed for antibacterial activity against S. aureus, B. subtilis, E. coli and P. aeuroginosa . One compound with a phenoxy moiety at the para-position of the phenyl ring showed broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin . Other 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moieties and N-(substituted phenyl)acetamide units have shown bactericidal activity against the phytopathogenic bacterium X. oryzae pv. oryzae . Certain 1,2,4-triazole-pyrimidine hybrids displayed activity against S. aureus and E. coli, and were more effective than many clinically used antibiotics against MRSA strains .

4,5-Disubstituted 1,2,3-triazoles have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), with potential applications for immunotherapeutic studies . Studies have shown that regulation of IDO1 enzyme activity in the presence of these compounds can induce an immune response against breast cancer cells and exhibit antitumor efficacy in mice .

Other Applications

Tert-butylphenol is used in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and para tertiary butylphenol formaldehyde resin, as well as a plasticizer .

4-tert-Butylphenol can be reacted with epichlorohydrin and sodium hydroxide to produce glycidyl ether, which is used in epoxy resin chemistry . Condensation with formaldehyde gives calixarenes .

Table of Applications

ApplicationDescriptionCompound Example
Antibacterial Used against S. aureus, B. subtilis, E. coli and P. aeuroginosa5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols
Antimicrobial Used against phytopathogenic bacterium X. oryzae pv. oryzae1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit
Immunotherapeutic Inhibitors of IDO1 enzyme, inducing immune response against breast cancer cells4,5-Disubstituted 1,2,3-triazoles
Epoxy Resins Production of epoxy resins and curing agents4-tert-Butylphenol
Polycarbonate Resins Production of polycarbonate resins4-tert-Butylphenol
Renin Inhibitor Potential renin inhibitor and precursor to its more membrane-permeable prodrugCompound 84

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-2H-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiazole Derivatives

  • Solubility: Soluble in chloroform, methanol, and DMSO. Key Difference: Replaces the triazole ring with a thiazole, altering electronic properties and hydrogen-bonding capacity.
  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine ():

    • Structure : Combines thiazole and triazole rings.
    • Applications : Investigated for anticancer activity due to dual heterocyclic pharmacophores.

Benzimidazole Derivatives

  • 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole ():
    • Structure : Benzimidazole core with dual tert-butylphenyl groups.
    • Applications : Explored in coordination chemistry and pharmaceuticals.
    • Key Difference : Larger aromatic system compared to triazoles, enabling π-π stacking interactions.

Pyrazolo-Triazole Hybrids

  • 2-(4-Aminophenyl)-6-tert-butyl-1H-pyrazolo[1,5-b][1,2,4]triazole (): Structure: Fused pyrazole-triazole system with tert-butyl and aminophenyl groups. Applications: Potential use in bioimaging or drug design due to planar structure and substituent diversity.

Tetrazole Derivatives

  • 5-(4-Methoxyphenyl)-2-(triphenylmethyl)-2H-tetrazole ():
    • Structure : Tetrazole ring with bulky triphenylmethyl and methoxyphenyl groups.
    • Key Difference : Tetrazoles exhibit higher acidity (pKa ~4.7) compared to triazoles (pKa ~8–10), influencing reactivity and coordination behavior.

Physical and Host-Guest Properties

  • Phosphine Analogs ():
    • Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine : Exhibits association constant (Kf) ~10² in supercritical CO₂ (scCO₂).
    • Comparison : Lower Kf in scCO₂ than in water due to reduced hydrophobic effects, suggesting solvent polarity significantly impacts host-guest interactions.

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight Solubility Association Constant (Kf)
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine C₁₃H₁₆N₂S 232.34 Chloroform, DMSO N/A
Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine C₂₉H₂₉P 408.50 scCO₂ ~10²

Q & A

Q. What experimental parameters should be optimized during the synthesis of 4-(4-tert-butylphenyl)-2H-triazole to maximize yield and purity?

To optimize synthesis, focus on:

  • Reaction time and temperature : Prolonged reflux (e.g., 18 hours) improves cyclization of triazole precursors, as seen in analogous triazole syntheses . Microwave-assisted methods can reduce reaction times while maintaining efficiency .
  • Solvent selection : Polar aprotic solvents like DMSO enhance solubility of intermediates, but post-reaction purification (e.g., recrystallization in water-ethanol mixtures) is critical to remove byproducts .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may accelerate cyclization; however, their absence in some protocols suggests substrate-specific optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity and substituent positions. For example, aromatic protons in the tert-butylphenyl group appear as distinct singlets due to steric shielding .
  • FT-IR : Detect functional groups like N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) to verify triazole ring formation .
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Use SHELX programs for refinement, particularly for low-symmetry crystals .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate hazardous waste (e.g., unreacted intermediates) and collaborate with certified waste management services for environmentally safe disposal .

Q. How can researchers confirm the absence of regioisomeric impurities in synthesized this compound?

  • Chromatographic methods : Use HPLC or TLC with UV-vis detection to separate regioisomers. Polar stationary phases (e.g., silica gel) differentiate isomers based on substituent polarity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and distinguishes isotopic patterns of impurities .

Q. What are the key solubility properties of this compound in common solvents?

  • Polar solvents : Moderate solubility in DMSO and DMF due to the hydrophobic tert-butyl group.
  • Nonpolar solvents : Limited solubility in hexane or toluene, but heating (50–60°C) improves dissolution .
  • Aqueous solubility : Poor in water unless functionalized with hydrophilic groups (e.g., sulfonation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?

  • DFT calculations : Model HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, electron-withdrawing groups on the triazole ring increase electrophilicity at the C5 position .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions between the tert-butylphenyl moiety and hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Systematic SAR studies : Vary substituents (e.g., halogens, methyl groups) to isolate contributions to antimicrobial or antifungal activity .
  • Standardized assays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and MIC protocols to minimize variability .
  • In silico ADMET profiling : Predict pharmacokinetic discrepancies (e.g., bioavailability) caused by tert-butyl group lipophilicity .

Q. How can researchers address crystallographic challenges (e.g., twinning, poor diffraction) in this compound derivatives?

  • Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .
  • SHELXD/SHELXE : Employ dual-space algorithms for structure solution in cases of weak diffraction or pseudosymmetry .
  • High-resolution detectors : Use synchrotron radiation or CMOS detectors to enhance data quality for low-symmetry space groups .

Q. What methodologies enable the incorporation of this compound into functional materials (e.g., OLEDs)?

  • Coordination chemistry : Utilize the triazole N atoms to chelate metals (e.g., Ir³⁺ or Pt²⁺) for luminescent complexes .
  • Polymer composites : Covalently link the triazole to conjugated polymers (e.g., polyfluorenes) via Suzuki coupling to enhance electron transport in PLEDs .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in this compound-based catalysis?

  • Kinetic studies : Monitor substituent-directed regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using in situ NMR .
  • Steric parameter analysis : Apply Tolman’s cone angle or Charton steric constants to quantify steric hindrance and correlate with reaction rates .

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